2-Fluorophenylacetic acid

Catalog No.
S703403
CAS No.
451-82-1
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenylacetic acid

CAS Number

451-82-1

Product Name

2-Fluorophenylacetic acid

IUPAC Name

2-(2-fluorophenyl)acetic acid

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)

InChI Key

RPTRFSADOICSSK-UHFFFAOYSA-N

SMILES

Array

Synonyms

(o-Fluorophenyl)acetic Acid; (2-Fluorophenyl)acetic Acid; (o-Fluorophenyl)acetic Acid; 2-(2-Fluorophenyl)ethanoic Acid; NSC 401; o-Fluorobenzeneacetic Acid

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)F

The exact mass of the compound 2-Fluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorophenylacetic acid is a monofluorinated aromatic carboxylic acid that serves as a critical building block in advanced organic synthesis and pharmaceutical manufacturing . Featuring a melting point of approximately 60-66 °C and a boiling point of 259-263 °C, this off-white crystalline solid offers reliable thermal processability for diverse synthetic workflows [1]. The presence of the highly electronegative fluorine atom at the ortho position fundamentally alters the molecule's electronic distribution, yielding a pKa of approximately 3.84, which is notably more acidic than its unfluorinated parent compound[2]. This distinct physicochemical profile makes it an indispensable precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including glutaminase inhibitors and GnRH antagonists, where precise stereoelectronic properties are required [3].

Substituting 2-fluorophenylacetic acid with its unfluorinated counterpart (phenylacetic acid) or its positional isomers (such as 3-fluoro- or 4-fluorophenylacetic acid) routinely leads to failure in both process chemistry and downstream application performance [1]. From a processability standpoint, the ortho-fluorine significantly lowers the pKa, which alters the solubility and ionization state during pH-dependent extractions, rendering standard isolation protocols optimized for phenylacetic acid ineffective [2]. More critically, in medicinal chemistry, the ortho-fluorine provides specific conformational locking through steric hindrance and dipole-dipole interactions that are absent in the meta and para isomers [3]. Consequently, replacing the ortho-isomer in the synthesis of targeted therapeutics, such as thiazolino[3,2-c]pyrimidin-5,7-diones, results in a loss of the required bioactive geometry and a subsequent collapse in receptor binding affinity [4].

Ortho-Inductive Effect on Carboxylic Acidity and Processability

The proximity of the highly electronegative fluorine atom at the ortho position exerts a strong inductive (-I) effect on the carboxylic acid group, significantly lowering its pKa compared to its unfluorinated and para-fluorinated analogs [1]. This enhanced acidity alters the compound's ionization state at physiological and process pH ranges, directly impacting aqueous solubility, salt formation, and extraction workflows during downstream purification[2].

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa ~ 3.84
Comparator Or BaselinePhenylacetic acid (pKa 4.31) and 4-Fluorophenylacetic acid (pKa 4.25)
Quantified Difference~0.41 to 0.47 pKa unit reduction
ConditionsStandard aqueous conditions at 25 °C

The lower pKa shifts the isoelectric and solubility profiles, requiring adjusted pH control during biphasic extractions and offering distinct salt-formation kinetics compared to generic phenylacetic acids.

Amide Coupling Efficiency in API Synthesis

In the synthesis of complex pharmaceutical intermediates, such as glutaminase inhibitors, 2-fluorophenylacetic acid demonstrates high conversion rates with standard coupling reagents like HATU and DIPEA [1]. The increased acidity of the carboxyl group facilitates the rapid formation of the active ester intermediate, driving the amidation reaction to completion even when coupling with sterically hindered or deactivated amines compared to standard phenylacetic acid [2].

Evidence DimensionAmide bond formation efficiency
Target Compound DataHigh conversion in HATU/DIPEA mediated couplings
Comparator Or BaselineUnsubstituted phenylacetic acid
Quantified DifferenceFaster active ester formation due to enhanced carboxylate leaving group ability
ConditionsDMF solvent, room temperature, HATU/DIPEA activation

For procurement in API manufacturing, this compound ensures reproducible, high-yield amide couplings without requiring harsh conditions or prolonged reaction times.

Ortho-Fluorine Mediated Conformational Locking

Unlike 3-fluoro or 4-fluorophenylacetic acid, the ortho-fluorine in 2-fluorophenylacetic acid introduces significant steric bulk and stereoelectronic effects adjacent to the acetic acid side chain [1]. When incorporated into scaffolds like thiazolino[3,2-c]pyrimidin-5,7-diones (GnRH antagonists), the ortho-fluorine restricts the rotational freedom of the phenyl ring, locking the molecule into a bioactive conformation that enhances target binding affinity [2].

Evidence DimensionRotational barrier and conformational restriction
Target Compound DataRestricted rotation due to ortho-F steric/dipole effects
Comparator Or Baseline4-Fluorophenylacetic acid (unrestricted rotation)
Quantified DifferenceDistinct spatial orientation of the aromatic ring relative to the amide/ester bond
ConditionsBioactive conformation in target binding pockets

Buyers developing targeted therapeutics must select the ortho-isomer to achieve the specific spatial geometry required for receptor binding, as meta- or para-isomers will fail to replicate this conformational lock.

Synthesis of GnRH Antagonists

Leveraging its unique conformational locking properties, 2-fluorophenylacetic acid is the premier building block for synthesizing thiazolino[3,2-c]pyrimidin-5,7-diones, ensuring the resulting GnRH antagonists maintain the critical spatial geometry required for high receptor affinity[1].

Development of Glutaminase Inhibitors

Due to its high conversion rates in HATU-mediated amide couplings, this compound is highly suited as an N-capping group in the development of potent glutaminase inhibitors for oncology research, providing reproducible yields even with hindered amines [2].

Beta-Amyloid Peptide Release Inhibitors

The specific stereoelectronic profile of the ortho-fluorinated ring makes it a vital precursor in the synthesis of heterocyclic compounds designed to inhibit cellular beta-amyloid peptide release, a key pathway in Alzheimer's disease research [3].

Fluorinated Agrochemical Intermediates

In the formulation of advanced crop protection agents, the ortho-fluorine substitution enhances metabolic stability against oxidative degradation compared to unsubstituted phenylacetic acid, prolonging the efficacy of the active ingredient in the field [4].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

154.04300762 Da

Monoisotopic Mass

154.04300762 Da

Heavy Atom Count

11

LogP

1.5 (LogP)

Melting Point

63.0 °C

UNII

X2W3C5ER3N

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

451-82-1

Wikipedia

2-Fluorophenylacetic acid

General Manufacturing Information

Benzeneacetic acid, 2-fluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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